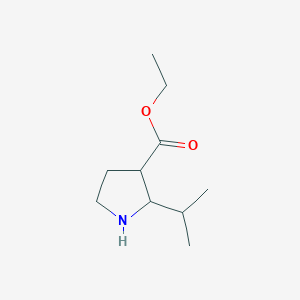

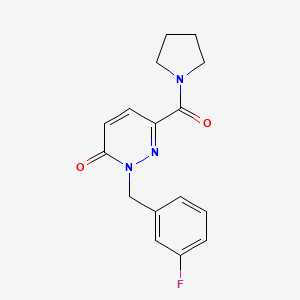

![molecular formula C18H15N5O3S2 B2739009 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1903419-15-7](/img/structure/B2739009.png)

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

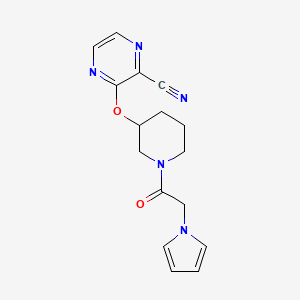

The compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . It contains a triazole nucleus, which is a nitrogenous heterocyclic moiety and has a molecular formula C2H3N3 . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

Triazole compounds are synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . The synthesis of such compounds involves the union of a great number of potential synthetic substances consistently in laboratories around the world .Molecular Structure Analysis

The molecular structure of the compound involves a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Physical and Chemical Properties Analysis

The compound is an off pale yellow solid with a yield of 92% . Its melting point is 188–189 °C . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the compound .Applications De Recherche Scientifique

Herbicidal Activity and Synthesis

The synthesis of triazolopyrimidinesulfonamide derivatives, including those with structural similarities to the compound , has been explored for herbicidal activities. These compounds are synthesized to evaluate their efficacy against a range of plant species, with some showing promising herbicidal properties. The design and synthesis are guided by biophore models and involve assessing the herbicidal activities of various derivatives (Tianrui Ren et al., 2000).

Anti-asthmatic Activities

Studies on omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines reveal their potential in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Certain derivatives demonstrate potent anti-asthmatic activities, making them valuable for asthma and other respiratory disease treatments (M. Kuwahara et al., 1997).

Insecticidal Agents

Research into sulfonamide-bearing thiazole derivatives, including those with structural elements similar to the queried compound, has shown significant insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. These studies involve the synthesis of novel heterocyclic compounds incorporating sulfonamide moieties, demonstrating potent toxic effects on target pests (Nanees N. Soliman et al., 2020).

Antimicrobial and Antifungal Applications

Newly synthesized sulfonamide derivatives have been evaluated for their antimicrobial and antifungal activities. These studies encompass the development of various sulfonamide compounds, investigating their efficacy against a range of bacterial and fungal strains. The antimicrobial screening highlights some compounds with significant activities, suggesting their potential in developing new antimicrobial agents (F. Abdel-Motaal & M. Raslan, 2014).

Anticancer Properties

Investigations into novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have shown promising anticancer activities. These compounds are synthesized and characterized for their potential in inhibiting cancer cell growth, with some demonstrating good efficacy in preliminary tests. This research opens avenues for developing new anticancer drugs with enhanced specificity and potency (Fangzhou Xu et al., 2017).

Propriétés

IUPAC Name |

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3S2/c24-28(25,14-1-3-16-12(9-14)5-7-26-16)19-10-18-21-20-17-4-2-15(22-23(17)18)13-6-8-27-11-13/h1-4,6,8-9,11,19H,5,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXDNMWSRWRASL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

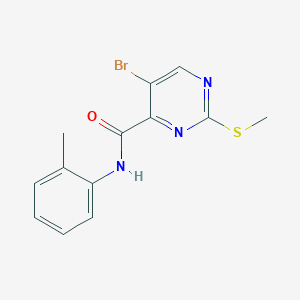

![tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B2738928.png)

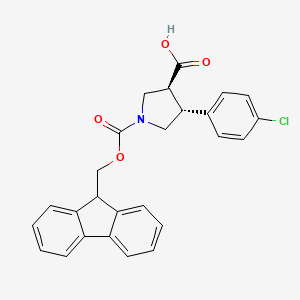

![5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride](/img/structure/B2738930.png)

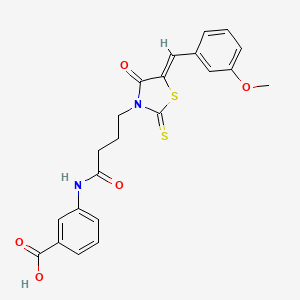

![2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2738934.png)

![N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2738942.png)